![molecular formula C12H14ClNO2 B1502856 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride CAS No. 481001-07-4](/img/structure/B1502856.png)
2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride involves the use of ammonium formate and palladium on charcoal in ethanol . The reaction is heated under reflux for 1.25 hours . The crude product is then purified by column chromatography .Molecular Structure Analysis
The molecular weight of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is 239.7 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical form of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is a powder . It has a molecular weight of 225.72 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Drug Discovery Applications
Spiropiperidines have gained popularity in drug discovery programs due to their unique three-dimensional chemical space. The methodologies for constructing spiropiperidines, particularly focusing on 2-, 3-, and 4-spiropiperidines, have been extensively reviewed. These compounds are synthesized for their potential in natural products and drug discovery projects. The review by Griggs et al. highlights the synthetic strategies for spiropiperidines and suggests their untapped potential in medicinal chemistry due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Antioxidant Activities of Spiro Compounds
Spiro compounds, including benzofuran derivatives, have been identified for their significant antioxidant activities, which are crucial in combating oxidative stress involved in various diseases. The review by Acosta-Quiroga et al. provides insights into the synthesis and diverse antioxidant activities found in spiro compounds, suggesting their importance in developing drugs with potential antioxidant activities (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Photochromic Applications of Spiropyrans/Spirooxazines
The construction and applications of composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials using spiropyrans and spirooxazines have been reviewed. These materials demonstrate reversible physicochemical property changes under various stimuli, offering potential applications in sensing, probing, and optical elements (Xia, Xie, & Zou, 2017).
Antimicrobial Applications of Benzofuran
Benzofuran derivatives are recognized for their wide array of biological activities, making them a privileged structure in drug discovery, especially in the search for efficient antimicrobial agents. The reviews by Hiremathad et al. provide comprehensive insights into the developments of benzofuran-based compounds as antimicrobial agents, highlighting their potential in treating microbial diseases (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).
Safety and Hazards
The safety information for 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride includes a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
spiro[1-benzofuran-3,4'-piperidine]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11;/h1-4,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCIRVUHMWNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678251 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride | |
CAS RN |
481001-07-4 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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